Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoro-1,7-diazaspiro[35]nonane-7-carboxylate is a chemical compound with the molecular formula C12H20F2N2O2 It is a spirocyclic compound, meaning it contains a bicyclic structure with two rings sharing a single atom
Preparation Methods
The synthesis of tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the tert-butyl group or other substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, methanol, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar in structure but lacks the difluoro substitution, which may affect its reactivity and biological activity.
Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: Another similar compound with different substitution patterns, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its difluoro substitution, which can enhance its stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-6-4-11(5-7-16)12(13,14)8-15-11/h15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYINQVRVIOKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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